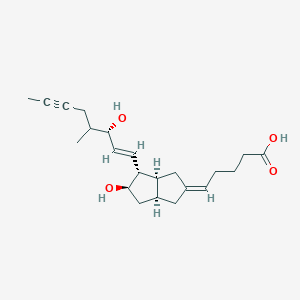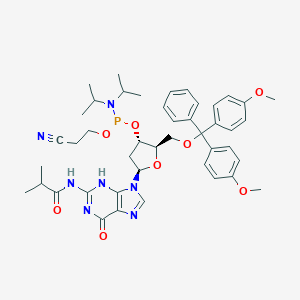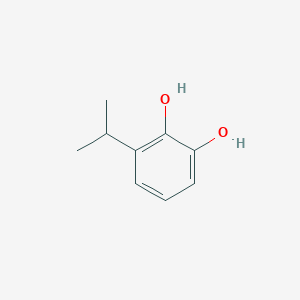![molecular formula C10H13NO B049001 Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) CAS No. 118718-53-9](/img/structure/B49001.png)
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI), also known as CPT, is a chemical compound that belongs to the class of pyrroles. It is a heterocyclic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) is not fully understood. However, studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various biochemical and physiological effects. In vitro studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses antimicrobial and antifungal properties. In vivo studies have shown that Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses anti-inflammatory properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has also been shown to possess potential anticancer properties, which may be attributed to its ability to inhibit the activity of enzymes involved in the biosynthesis of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) possesses various advantages and limitations for lab experiments. One advantage is its potential use as a building block for the synthesis of various organic compounds. Another advantage is its potential use in the treatment of various diseases. One limitation is its low yield through various synthesis methods. Another limitation is the lack of understanding of its mechanism of action.
Orientations Futures
There are various future directions for the study of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). One direction is the investigation of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI). Additionally, further studies are needed to optimize the synthesis method of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) to increase its yield.
Méthodes De Synthèse
The synthesis of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) can be achieved through various methods, including the reaction of 3-methylcyclopentanone with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 3-methylcyclopentanone with diethyl malonate in the presence of sodium ethoxide. Another method involves the reaction of 3-methylcyclopentanone with ethyl cyanoacetate in the presence of sodium ethoxide. The yield of Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) through these methods ranges from 30-70%.
Applications De Recherche Scientifique
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been widely studied for its potential applications in various fields of science. In chemistry, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been used as a building block for the synthesis of various organic compounds. In biology, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential anticancer properties. In medicine, Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
118718-53-9 |
|---|---|
Nom du produit |
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI) |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(3-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-6-11(8(2)12)10-5-3-4-9(7)10/h6H,3-5H2,1-2H3 |
Clé InChI |
YJXOAYQTLQLQTH-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=C1CCC2)C(=O)C |
SMILES canonique |
CC1=CN(C2=C1CCC2)C(=O)C |
Synonymes |
Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



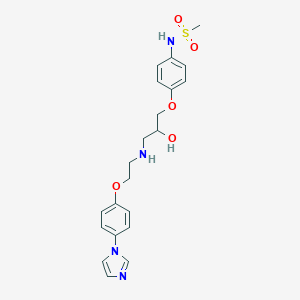
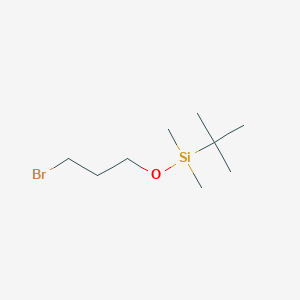
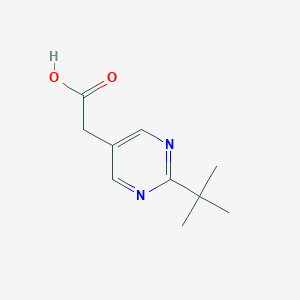

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

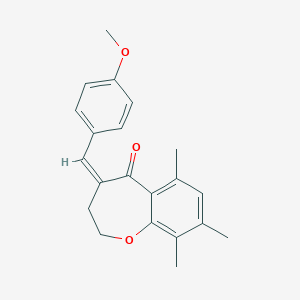
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
